
Azetidin-3-amine
Description
Historical Context of Azetidine Chemistry and Four-Membered Nitrogen Heterocycles
The study of four-membered nitrogen heterocycles, including azetidines, has a considerable history in organic chemistry. Azetidine itself, also known as azacyclobutane, is a saturated cyclic amine with a four-membered ring containing one nitrogen atom. researchgate.netegyankosh.ac.in The synthesis and exploration of these strained ring systems have presented ongoing challenges and opportunities for synthetic chemists. Early work in this area laid the foundation for understanding the unique properties and reactivity imparted by the four-membered ring structure. Azetidines possess a significant ring strain, estimated to be around 25.4 kcal/mol, which is higher than that of pyrrolidine (a five-membered analogue) but generally lower than that of the highly strained aziridines (three-membered nitrogen heterocycles). researchgate.netrsc.org This intermediate level of strain makes azetidines more stable and easier to handle than aziridines while still providing a driving force for ring-opening reactions and functionalization under appropriate conditions. researchgate.netrsc.org
The Azetidine Moiety as a Privileged Structure in Organic Synthesis and Medicinal Chemistry
The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to a diverse range of biological targets with high affinity. The azetidine moiety has emerged as a privileged structure, particularly in medicinal chemistry, due to its favorable properties. researchgate.netacs.orgchemrxiv.orgchemrxiv.orgacs.org The rigid four-membered ring provides conformational constraint, which can be beneficial for optimizing molecular interactions with biological receptors. acs.org Furthermore, the azetidine ring can influence properties such as metabolic stability and solubility. chemrxiv.orgprinceton.edu While less common in approved drugs compared to five- and six-membered nitrogen heterocycles, the azetidine core is present in several bioactive molecules and pharmaceuticals. rsc.orgacs.orgchemrxiv.orgacs.org Its incorporation into molecular designs is an active area of research aimed at developing compounds with enhanced pharmacological profiles. chemrxiv.orgacs.org The strain energy of the azetidine ring contributes to its unique reactivity, allowing for functionalization through strategies that exploit ring-opening or other strain-release mechanisms. researchgate.netrsc.orgchemrxiv.orguni-muenchen.de
Specific Focus on Azetidin-3-amine: Structural Characteristics and Academic Research Interest
This compound (also known as 3-aminoazetidine or 3-azetidinamine) is a specific azetidine derivative featuring a primary amine group attached to the carbon atom at the 3-position of the azetidine ring. nih.gov Its molecular formula is C₃H₈N₂. nih.gov The presence of both the cyclic secondary amine nitrogen within the ring and the exocyclic primary amine nitrogen makes this compound a highly versatile difunctional building block. This combination of functionalities allows for diverse chemical transformations, including reactions at either nitrogen atom or modifications of the ring carbons.
The academic research interest in this compound stems from its potential as a key intermediate for the synthesis of more complex molecules. Its rigid scaffold and reactive amine groups make it valuable for introducing structural diversity and incorporating the azetidine core into novel chemical entities. Research efforts have focused on developing efficient synthetic routes to access this compound and its derivatives, as well as exploring its reactivity in various organic reactions. For example, methods for the synthesis of azetidine-3-amines have been reported, including those involving the displacement of a leaving group at the 3-position of an azetidine ring with various amines. rsc.orgchemrxiv.orgacs.orgacs.orgnih.gov Other approaches have utilized ring-opening reactions of strained bicyclic systems or reductive amination strategies. chemrxiv.orgacs.org The study of this compound contributes to the broader understanding of azetidine chemistry and expands the toolkit available to synthetic chemists for constructing molecules with potential applications in various fields of chemical research.
Properties
IUPAC Name |
azetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-3-1-5-2-3/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKMJDUXJFKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363972 | |
Record name | Azetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102065-86-1 | |
Record name | Azetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Functionalization Strategies for Azetidin-3-amine
Synthesis of Substituted Azetidin-3-amine Derivatives
The synthesis of substituted this compound derivatives involves various strategies to introduce functional groups onto the azetidine ring or the exocyclic amine.
N-Alkylation and Acylation Reactions
The nitrogen atom of the azetidine ring and the exocyclic amine in this compound are key sites for functionalization through alkylation and acylation reactions. N-alkylation of azetidines is a common method for introducing substituents onto the ring nitrogen. While overalkylation can be a complication, particularly with primary and secondary amines, N-alkylation is a useful route for synthesizing tertiary amines and quaternary ammonium salts. wikipedia.org Intramolecular reactions of haloamines can lead to cyclic structures, including azetidines, through N-alkylation. wikipedia.org Acylation reactions, such as coupling with acyl chlorides, are also employed to modify the nitrogen atoms, allowing for the introduction of amide functionalities. vulcanchem.comresearchgate.netsciensage.info These reactions are often used in the synthesis of more complex azetidine derivatives.
Modifications at the C2 and C4 Positions of the Azetidine Ring
Modifications at the C2 and C4 positions of the azetidine ring, adjacent to the nitrogen atom, are crucial for generating diverse azetidine scaffolds. These positions can be functionalized through various methods, including alkylation, arylation, and the introduction of other carbon-based substituents. For instance, diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes has been reported, allowing for the introduction of alkyl, allyl, cinnamyl, methyl, ethyl, and acyl electrophiles at the C2 position with high yields and diastereoselectivity. rsc.org The ring strain of azetidines can be leveraged for bond functionalization through σ-N–C bond cleavage, which can facilitate modifications at these positions. rsc.org
Introduction of Heterocyclic Moieties onto the Azetidine Skeleton
The introduction of other heterocyclic moieties onto the azetidine skeleton is a strategy to create hybrid molecules with potentially enhanced or novel biological activities. This can be achieved by reacting this compound or its derivatives with precursors containing the desired heterocycle, or by incorporating the azetidine ring into a larger synthetic pathway that builds the heterocyclic system. For example, aza-Michael addition reactions have been used to synthesize novel heterocyclic amino acid derivatives containing azetidine rings by reacting methyl 2-(N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles, including azetidine, pyrrolidine, piperidine, morpholine, and various aromatic heterocycles like pyrazole and imidazole. mdpi.com This approach allows for the formation of C-N bonds between the azetidine core and the introduced heterocycle.
Suzuki–Miyaura Cross-Coupling for Diversification
Suzuki–Miyaura cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied for the diversification of azetidine structures, particularly by introducing aryl and heteroaryl groups. This reaction typically involves the coupling of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex. snnu.edu.cn For this compound derivatives, Suzuki–Miyaura coupling can be utilized to attach aromatic or heteroaromatic rings at various positions of the azetidine core, including the nitrogen atom or carbon atoms. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives have been achieved through Suzuki–Miyaura cross-coupling from brominated pyrazole–azetidine hybrids with boronic acids. mdpi.comnih.govresearchgate.net Palladium complexes of azetidine-based ligands have also been studied as catalysts for Suzuki–Miyaura coupling reactions, demonstrating high activity for the coupling of aryl bromides and chlorides with aryl boronates. researchgate.netmdpi.com Nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling reactions have also been developed for synthesizing azetidines with all-carbon quaternary centers, leveraging the ring strain release of 1-azabicyclo[1.1.0]butanes. nih.govorganic-chemistry.org
Late-Stage Functionalization of this compound in Complex Molecules
Late-stage functionalization (LSF) allows for the introduction of functional groups into complex molecules at a late stage of synthesis, which can be particularly useful for diversifying lead compounds in drug discovery. This compound can serve as a handle for LSF in complex molecular architectures, such as macrocyclic peptides. nih.govljmu.ac.ukresearchgate.net The azetidine unit in these complex molecules can undergo further modifications, such as chemoselective deprotection and substitution at the azetidine nitrogen, or through click chemistry approaches. nih.govljmu.ac.ukresearchgate.net This enables the attachment of various tags or functional groups without affecting other sensitive parts of the molecule. Strain-enabled cross-metathesis has also been reported as a method for the late-stage derivatization of prenylated compounds, leading to the formation of azetidines. nih.gov
Hybrid Compounds Featuring the this compound Moiety
Hybrid compounds that incorporate the this compound moiety alongside other pharmacologically relevant scaffolds are an important area of research. This molecular hybridization strategy aims to combine the desirable properties of different structural units to create new compounds with improved or unique biological activities. The azetidine ring's presence can influence the conformation and properties of the resulting hybrid molecule. nih.gov Examples include hybrid compounds featuring azetidine conjugated with thiazoles, evaluated as EGFR inhibitors researchgate.net, and hybrid molecules combining azetidine with 4H-pyran researchgate.net. The synthesis of hybrid pharmacophores encompassing azetidines with other heterocycles like 1,8-naphthyridine and pyrimidine has also been explored. sciensage.inforesearchgate.net
Academic Applications of Azetidin-3-amine As a Molecular Scaffold
Azetidin-3-amine as a Core Scaffold in Medicinal Chemistry Research
This compound serves as a valuable core scaffold in the design and synthesis of novel compounds with potential biological activities. Its incorporation into molecular structures can influence properties such as lipophilicity, solubility, and metabolic stability. chemrxiv.org
Design and Synthesis of Conformationally Restricted Analogues
The rigid four-membered ring of azetidine-3-amine restricts the conformational flexibility of molecules, which is a key strategy in drug design to improve potency and selectivity for biological targets. By locking certain parts of a molecule into specific orientations, researchers can optimize interactions with enzymes and receptors. Studies have explored the synthesis of substituted azetidine derivatives to create conformationally constrained analogues of various bioactive compounds. cenmed.comthieme-connect.de
Exploration in the Development of Enzyme and Receptor Modulators
This compound scaffolds have been explored in the development of modulators for a variety of enzymes and receptors. This includes research into enzyme inhibitors and receptor modulators, contributing to advancements in drug discovery and therapeutic development. myskinrecipes.com For instance, azetidine derivatives have been evaluated for their potency as GABA-uptake inhibitors, targeting GAT-1 and GAT-3 transporters. nih.gov The azetidine moiety is also present in the structure of Janus kinase (JAK) inhibitors. wikipedia.orgnih.gov
Examples of this compound Scaffolds in Investigational and Approved Compounds
The this compound scaffold is present in the structures of several investigational and approved pharmaceutical compounds, highlighting its significance in drug development.
CCR2 Antagonists: Azetidine-3-amines have been identified as substructures of CCR2 antagonists, which are of interest for their potential therapeutic applications. chemrxiv.org
Kinase Inhibitors: The azetidine core is found in kinase inhibitors such as Baricitinib, a Janus kinase (JAK) inhibitor approved for treating conditions like rheumatoid arthritis and alopecia areata. wikipedia.orgnih.govmims.comuni.luresearchgate.netmdpi.comnih.govscienceopen.com Baricitinib contains a 3-(pyrazol-1-yl)azetidine skeleton. mdpi.com
Triple Reuptake Inhibitors: Novel azetidines based on the 3-aryl-3-oxypropylamine scaffold have been designed, synthesized, and evaluated as triple reuptake inhibitors (TRIs), which target the reuptake of serotonin, norepinephrine, and dopamine. chemrxiv.orgacs.orglookchem.comnih.govebi.ac.ukacs.org
Dihydropyridine Calcium Channel Blockers: An azetidine ring is present in the molecular structure of Azelnidipine, a dihydropyridine calcium channel blocker used as an antihypertensive drug. chemrxiv.orgmdpi.comindiamart.comnih.govnih.govmedicaldialogues.inuni.lu
Role in Peptidomimetics and Non-Natural Amino Acid Design
Azetidine derivatives play a significant role in the design of peptidomimetics and non-natural amino acids, offering valuable properties for protein engineering and the development of biologically active substances. mdpi.comacs.orgnih.govchemrxiv.orggoogle.comenamine.net
Incorporation into Peptide Structures
Azetidine-based amino acids can be incorporated into peptide structures, leading to modified peptides with altered conformational preferences and improved properties such as metabolic stability. mdpi.comacs.orgnih.govchemrxiv.orgljmu.ac.uk The introduction of cyclic amino acid scaffolds like azetidine can cause substantial changes in the secondary structure of peptide chains. chemrxiv.org For example, the 3-aminoazetidine subunit has been introduced as a turn-inducing element in the synthesis of small cyclic peptides, leading to improved cyclization efficiency. ljmu.ac.uk
Azetidine Amino Acid Derivatives as Bioisosteres for Natural Amino Acids
Azetidine amino acid derivatives can serve as bioisosteres for natural amino acids, meaning they can mimic the biological activity of natural amino acids while potentially offering improved pharmacological properties. mdpi.comenamine.netktu.edu
(Azetidin-3-yl)acetic acid can be used as a structural analogue for 4-aminobutanoic acid (GABA). mdpi.comsemanticscholar.org Azetidine derivatives representing conformationally constrained GABA or beta-alanine analogs have been evaluated as GABA-uptake inhibitors. nih.gov
Azetidine amino ester derivatives have been developed as analogues of 5-aminopentanoic acid (δ-aminovaleric acid). mdpi.comsemanticscholar.org
Azetidine-2-carboxylic acid and its 3-aryl derivatives have been widely used as building blocks to prepare small peptides and are considered analogues of proline. mdpi.com Azetidine-3-carboxylic acid has also been employed in the preparation of conformationally constrained analogues of β-proline. mdpi.com
Applications in Material Science and Polymer Chemistry
This compound, possessing a strained four-membered ring and a reactive primary amine group, presents opportunities for application in material science and polymer chemistry as a molecular scaffold. The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, a property fundamental to the synthesis of various polymeric materials.
Research into the polymerization of azetidines, including the parent azetidine, provides a basis for understanding how the azetidine scaffold behaves in polymer synthesis. Cationic ring-opening polymerization is a common method employed for azetidines, leading to polymers where the cyclic structure is opened and integrated into the polymer chain. For instance, the cationic polymerization of azetidine itself yields branched poly(propylenimine) (PPI). This process is typically initiated by strong acids, such as perchloric acid, and is conducted in polar solvents like methanol. Studies have investigated the kinetics of this polymerization and the resulting distribution of amine functionalities (primary, secondary, and tertiary) within the polymer structure, which can be influenced by reaction parameters like temperature and time.
The poly(propylenimine) derived from azetidine has been explored for its utility in CO2 capture applications when supported on mesoporous silica materials. This demonstrates the potential for azetidine-based polymers in developing functional materials for gas adsorption.
Illustrative polymerization conditions for azetidine include:
Monomer | Initiator | Solvent | Temperature (K) | Reaction Time (h) | Product Type |
Azetidine | Perchloric acid (HClO4) | Methanol | 343-353 | 20-150 | Branched poly(propylenimine) |
Beyond direct polymerization into the polymer backbone, azetidine derivatives have also found application as components in material systems. For example, certain azetidine derivatives have been investigated for their use as latent curing agents for resins, particularly for polyurethane and polyepoxide systems. Their incorporation allows for controlled curing processes, which is valuable in the production of materials like laminates, sealants, and adhesives.
Furthermore, theoretical studies have explored the potential of highly substituted azetidine derivatives, such as nitroimine-substituted azetidines, as high-energy-density compounds. These computational investigations assess properties relevant to energetic materials, including heats of formation, bond dissociation energies, and detonation characteristics. While these studies focus on specific derivatives, they highlight the potential of the azetidine scaffold as a base structure for designing materials with high energy content.
The development of efficient synthetic routes to access this compound is crucial for its broader application as a molecular scaffold in these fields. Recent advancements in the synthesis of azetidine-3-amines are anticipated to facilitate their use in material and polymer disciplines, suggesting a growing interest in incorporating this specific structural motif into new functional materials. The presence of the primary amine group in this compound offers additional avenues for functionalization and cross-linking, potentially leading to polymers and materials with diverse properties compared to those derived from unsubstituted azetidine.
Structural Elucidation and Spectroscopic Characterization of Azetidin-3-amine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity and relative spatial arrangement of atoms within a molecule. For azetidin-3-amine compounds, both basic and advanced NMR methods are routinely employed.
¹H-NMR and ¹³C-NMR for Basic Structure Confirmation
¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming the basic azetidine ring structure and the presence of the amine functional group and any substituents. The chemical shifts and coupling patterns in the ¹H-NMR spectrum provide information about the different types of protons and their environments within the molecule. For example, the methylene protons of the azetidine ring typically appear in characteristic regions, influenced by the adjacent nitrogen atom and any substituents. The ¹³C-NMR spectrum reveals the distinct carbon atoms present, with their chemical shifts providing clues about their hybridization and electronic environment.
Studies on azetidine derivatives consistently report ¹H and ¹³C NMR data to confirm the synthesized structures. chemrxiv.orgrsc.orggoogle.comrsc.orgnih.govmdpi.commdpi.combeilstein-journals.orgjmchemsci.comchemicalbook.comtandfonline.comresearchgate.netsciencescholar.usjmchemsci.comheteroletters.orgnih.gov For instance, the ¹H-NMR spectrum of 1-benzhydryl-N,N-diallylthis compound shows characteristic multiplets and triplets corresponding to the azetidine ring protons, allyl protons, and benzhydryl protons. chemrxiv.org Similarly, ¹³C-NMR data confirms the presence of the expected carbon signals for various azetidine-3-amine derivatives. chemrxiv.orgrsc.orggoogle.comrsc.orgnih.govmdpi.combeilstein-journals.orgsciencescholar.usheteroletters.org
Interactive Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Selected Azetidine Derivatives
Compound | ¹H-NMR (δ, ppm) (Selected Signals) | ¹³C-NMR (δ, ppm) (Selected Signals) | Source |
1-Benzhydryl-N,N-diallylthis compound | 3.43-3.27 (m, 3H, Azetidine), 2.88-2.83 (m, 2H, Azetidine) | 78.5 (CH, Benzhydryl), 59.8, 54.3, 52.9 (Azetidine ring carbons and N-allyl CH2) | chemrxiv.org |
1-Benzhydryl-N-octylthis compound | 3.52-3.42 (m, 3H, Azetidine), 2.75-2.67 (m, 2H, Azetidine) | 78.7 (CH, Benzhydryl), 62.5, 52.9, 47.1 (Azetidine ring carbons and N-octyl CH2) | chemrxiv.org |
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate | 1.37 (s, 9H, t-Bu), 3.71-3.84 (m, 2H, Azetidine), 3.94 (d, 2H, Azetidine) | 28.4 (C(CH3)3), 48.2 (Azetidine C-2,4), 57.1 (Azetidine C-3), 79.6 (C(CH3)3), 156.3 (C=O) | nih.govmdpi.com |
3-(3,3-Difluoroazetidin-1-yl)pyridine | 4.28-4.21 (m, 4H, Azetidine) | 115.8 (t, JCF 275 Hz, CF2), 54.4, 48.4, 45.9 (Azetidine ring carbons) | beilstein-journals.org |
Advanced NMR Techniques (e.g., 1D and 2D NMR, ¹⁵N-NMR, HMBC, HSQC, NOESY, DOSY) for Complex Derivatives and Stereochemical Assignments
For more complex this compound derivatives and for determining stereochemistry, advanced NMR techniques are indispensable. 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide crucial through-bond connectivity information, helping to assign complex spectra and confirm the structural framework. nih.govmdpi.comnih.govresearchgate.netipb.ptacs.org HSQC correlates protons with their directly attached carbons, while HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.govmdpi.comnih.govresearchgate.netipb.ptacs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for determining through-space correlations, which can help in assigning relative stereochemistry and understanding the conformation of the molecule. nih.govmdpi.comresearchgate.net For example, NOEs between specific protons on the azetidine ring and substituents can indicate their proximity in space. nih.govmdpi.com
¹⁵N-NMR spectroscopy can provide valuable information about the nitrogen atoms in the azetidine ring and the amine group. The chemical shifts of nitrogen atoms are sensitive to their electronic environment and hybridization. nih.govmdpi.comipb.pt Studies have reported ¹⁵N NMR data for azetidine derivatives, showing characteristic resonances for the azetidine nitrogen and other nitrogen atoms present in the molecule. nih.govmdpi.comipb.pt For instance, the azetidine nitrogen in tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate resonates at δ -337.8 ppm. nih.govmdpi.com
Interactive Table 2: Examples of Advanced NMR Applications for Azetidine Derivatives
Technique | Application | Example Findings | Source |
HSQC | Correlating protons with directly attached carbons | Used to assign proton and carbon signals in various azetidine derivatives. | nih.govmdpi.comnih.govipb.ptacs.org |
HMBC | Identifying two- and three-bond correlations between protons and carbons | Confirmed structural connectivity in complex azetidine derivatives, including correlations between azetidine ring protons and substituent carbons. | nih.govmdpi.comnih.govresearchgate.netipb.ptacs.org |
NOESY | Determining through-space correlations for stereochemistry and conformation | Used to confirm regiochemistry and show spatial proximity between protons, aiding in stereochemical assignments. | nih.govmdpi.comresearchgate.net |
¹⁵N-NMR | Characterizing nitrogen atoms | Provided characteristic nitrogen resonances for the azetidine ring and other nitrogen-containing functional groups. | nih.govmdpi.comipb.pt |
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound compounds. Low-resolution MS provides the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, which helps in confirming the molecular weight and provides structural information through fragmentation patterns. google.commdpi.combeilstein-journals.orgtandfonline.comheteroletters.orgnih.govuni-muenchen.de
High-Resolution Mass Spectrometry (HRMS), particularly using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), provides highly accurate mass measurements that can determine the exact elemental composition of the molecular ion. chemrxiv.orgrsc.orgnih.govmdpi.commdpi.comresearchgate.netacs.orgnih.govuni-muenchen.de This is essential for confirming the molecular formula of synthesized this compound derivatives. Studies frequently report HRMS data, comparing the calculated mass-to-charge ratio with the experimentally found value to validate the compound's identity. chemrxiv.orgrsc.orgnih.govmdpi.comresearchgate.net
Interactive Table 3: Representative HRMS Data for Selected Azetidine Derivatives
Compound | Ion Type | Calculated m/z | Found m/z | Source |
1-Benzhydryl-N-octylthis compound | [M+H]⁺ | 351.2800 | 351.2794 | chemrxiv.org |
N,N-diallyl-1-benzhydrylthis compound | [M+H]⁺ | 319.2174 | 319.2171 | chemrxiv.org |
tert-Butyl 3-((5-chloro-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate | [M+Na]⁻ | 393.0652 | 393.0638 | rsc.org |
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(azetidin-1-yl)azetidine-1-carboxylate | [M+H]⁺ | 285.1809 | 285.1809 | nih.govmdpi.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the presence of specific functional groups within the this compound structure and its derivatives by analyzing the vibrational modes of the molecules. rsc.orggoogle.commdpi.comjmchemsci.comtandfonline.comresearchgate.netsciencescholar.usjmchemsci.comacs.orgnih.govrsc.orgfrontiersin.orgbeilstein-journals.org Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of bonds such as N-H (amine), C-H (aliphatic and aromatic), C=C, C=O (if present in substituents), and C-N.
For this compound and its derivatives, important IR absorptions include those for the N-H stretching vibration of the amine group, typically appearing in the region of 3300-3500 cm⁻¹. jmchemsci.comjmchemsci.comrsc.org The C-H stretching vibrations of the azetidine ring and any alkyl or aryl substituents are also observed. jmchemsci.comsciencescholar.usjmchemsci.com The presence of carbonyl groups in substituted azetidines is indicated by a strong absorption band around 1650-1750 cm⁻¹. rsc.orgnih.govmdpi.comjmchemsci.comtandfonline.comsciencescholar.usjmchemsci.com
Interactive Table 4: Characteristic IR Absorption Bands for Azetidine Derivatives
Functional Group | Characteristic IR Absorption (νmax, cm⁻¹) | Notes | Source |
N-H (Amine) | 3200-3500 | Can appear as sharp or broad bands. | jmchemsci.comjmchemsci.comrsc.org |
C=O (Carbonyl) | 1650-1750 | Position depends on the type of carbonyl. | rsc.orgnih.govmdpi.comjmchemsci.comtandfonline.comsciencescholar.usjmchemsci.com |
C-H (Aliphatic) | 2800-3000 | Multiple bands. | jmchemsci.comsciencescholar.usjmchemsci.com |
C-H (Aromatic) | >3000 | Multiple bands. | jmchemsci.comsciencescholar.us |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.comnih.govbham.ac.ukacs.orgresearchgate.netpsu.edufrontiersin.orgrsc.org If a crystalline sample of this compound or its derivative can be obtained, X-ray diffraction can provide unambiguous confirmation of the molecular structure and stereochemistry.
Studies have utilized X-ray crystallography to confirm the structures of various azetidine derivatives. mdpi.comnih.govbham.ac.ukacs.orgpsu.edufrontiersin.orgrsc.org This technique is particularly valuable for confirming the relative and absolute stereochemistry of chiral azetidine compounds. For example, X-ray analysis has been used to confirm the stereochemistry of 2-oxazolines derived from 3-amido-2-phenyl azetidines mdpi.com and the trans-stereochemistry of certain pyrrolidines synthesized from azetidine precursors. rsc.org It has also been applied to determine the structure of azetidine N-oxides psu.edu and azetidine-containing Janus kinase (JAK) inhibitors in complex with JAK2. acs.org
Interactive Table 5: Examples of Azetidine Derivatives Characterized by X-ray Crystallography
Compound | Key Structural Information Confirmed by X-ray Crystallography | Source |
2-Oxazolines derived from 3-amido-2-phenyl azetidines | Regiospecificity and cis stereochemistry of the oxazoline ring. | mdpi.com |
Azetidine N-oxide derivative | Formation as a single diastereoisomer with an intramolecular hydrogen bond. | psu.edu |
Azetidine-containing JAK inhibitors | Precise 3D structure, including interactions within protein complexes. | acs.org |
trans-Pyrrolidines synthesized from azetidine precursors | Relative trans-stereochemistry. | rsc.org |
Palladium(II) and Platinum complexes of amino-substituted azetidines | Crystal structures of the metal complexes, confirming coordination geometry and ligand binding. | frontiersin.org |
Azetidine itself | Crystal structure of the parent azetidine molecule in the asymmetric unit. | researchgate.net |
Conjugated imine isolated from a gold-catalyzed reaction of a sulfonamide | Structure elucidation when expected azetidin-3-one was not formed. | nih.gov |
γ-lactam derivatives synthesized from iodocyclisation of homoallylamines | Structure and relative stereochemistry of single diastereomers, including one example with an azetidine ring. | bham.ac.uk |
Biosynthetic Pathways and Natural Occurrence of Azetidine Structures
Isolation and Identification of Azetidine-Containing Natural Products
Azetidine structures have been identified in natural products isolated from various sources, including plants, microorganisms, and marine organisms. One well-known example is azetidine-2-carboxylic acid (AZE), a nonproteinogenic amino acid first discovered in plants such as lilies, poincianas, and sugar beets. researchgate.netacs.org AZE is structurally similar to proline but contains a four-membered ring instead of a five-membered one. acs.org It is known to exhibit allelopathic properties in plants and can be toxic to other organisms due to its misincorporation into proteins in place of proline. acs.org
Marine sponges have also yielded azetidine-containing natural products. For instance, penaresidins A and B, alkaloids with an unusual 2,3,4-trisubstituted azetidine core, were isolated from the marine sponge Penares sp. in 1991. chemrxiv.org These compounds are considered members of the sphingolipid class of natural products. chemrxiv.org Another related azetidine-containing compound, penazetidine A, was later isolated from the sponge Penares sollasi. chemrxiv.org
Other naturally occurring azetidines include the vioprolides, which are antifungal and cytotoxic peptolides, and certain polyoxins (A, F, H, and K), which are peptide nucleosides with antifungal and antiparasitic activities. core.ac.uk These polyoxins are thought to be involved in cell wall chitin biosynthesis. core.ac.uk Azabicyclene, an azetidine-containing natural product, has been identified in the human pathogen Pseudomonas aeruginosa. nih.govacs.org
Proposed Biosynthetic Mechanisms for Azetidine Ring Formation
The biosynthesis of the strained azetidine ring presents significant challenges, and the mechanisms involved are not as well-understood as those for other cyclic structures. researchgate.netresearchgate.net However, research has begun to shed light on some of the proposed pathways.
One mechanism identified for the formation of azetidine-2-carboxylic acid (AZE) in Pseudomonas aeruginosa PAO1 involves the cyclization of S-adenosyl-L-methionine (AdoMet). acs.org In this pathway, L-methionine is first activated to form AdoMet by S-adenosylmethionine synthetase. acs.org Subsequently, L-AZE is produced from AdoMet by an enzyme identified as L-AZE synthetase, with 5′-methylthioadenosine (MTA) released as a byproduct. acs.org This represents an intramolecular 4-exo-tet cyclisation of AdoMet. researchgate.netresearchgate.net
Another conceptual strategy for ring expansion to form azetidines from smaller rings, such as aziridines (three-membered rings), involves inducing a nih.govresearchgate.net-Stevens rearrangement via the formation of an ammonium ylide. nih.govchemrxiv.org While this has been explored in synthetic chemistry and with engineered enzymes, it provides a potential conceptual link to how ring size manipulation might occur in nature. nih.govchemrxiv.org
The biosynthesis of other azetidine-containing natural products, such as the penaresidins, likely involves different mechanisms, potentially including the hydroamination of a pendant primary amine to an alkene to form the azetidine core, as suggested for the penaresidins which are analogs of sphingosine. chemrxiv.org
Enzymatic Systems Involved in Azetidine Biosynthesis
Specific enzymatic systems are responsible for catalyzing the formation of the azetidine ring in natural products. In the case of azetidine-2-carboxylic acid (AZE) biosynthesis in Pseudomonas aeruginosa, the enzyme L-AZE synthetase, encoded by the azeJ gene (PA3335), has been identified as catalyzing the crucial cyclization step of AdoMet. acs.org Structural and biochemical analyses of AZE synthases, such as AzeJ and VioH, have provided insights into their catalytic mechanisms, revealing that they catalyze the intramolecular 4-exo-tet cyclisation of S-adenosylmethionine. researchgate.netresearchgate.net These enzymes are a type of S-adenosylmethionine (SAM) lyase. researchgate.net
For other azetidine-containing natural products, the enzymes involved are still being investigated. The biosynthesis of azabicyclene in Pseudomonas aeruginosa involves a gene cluster that includes an unusual nonribosomal peptide synthetase (NRPS) designated AzeB and a flavin-containing monooxygenase (FMO) designated AzeC, both of which have been shown to be essential for azabicyclene biosynthesis. nih.gov This suggests that NRPS-mediated pathways can be involved in assembling azetidine-containing peptides. nih.gov
The study of these enzymatic systems is crucial for understanding the complex biochemical reactions that lead to the formation of strained azetidine rings in nature and may open avenues for the biocatalytic synthesis of these structures. researchgate.netnih.gov
Q & A
Basic Question: What critical safety precautions are required when handling Azetidin-3-amine in laboratory settings?
Methodological Answer:
- Engineering Controls: Use fume hoods or local exhaust ventilation to minimize inhalation exposure to vapors or aerosols .
- Personal Protective Equipment (PPE):
- Wear nitrile gloves (tested for compatibility) and safety goggles with side shields. Face shields are recommended for bulk handling .
- Use lab coats and closed-toe shoes to prevent skin contact.
- Storage: Store in a dry environment at 2–8°C in airtight containers to prevent degradation or moisture absorption .
- Dust Mitigation: Avoid generating dust by using wet methods or closed systems during transfers .
Advanced Question: How can researchers design a synthetic route for this compound to minimize reactive byproduct formation?
Methodological Answer:
- Reaction Optimization:
- Byproduct Control:
- Safety Integration: Include real-time gas monitoring (e.g., for NOx or HBr) during exothermic steps, as combustion byproducts are hazardous .
Basic Question: What first-aid protocols are essential for accidental this compound exposure?
Methodological Answer:
- Inhalation: Immediately move to fresh air. Administer oxygen if breathing is labored; seek medical evaluation for respiratory irritation .
- Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing and monitor for delayed irritation .
- Eye Exposure: Rinse with lukewarm water for 15 minutes, ensuring eyelids are fully open. Consult an ophthalmologist .
Advanced Question: How can contradictions in reported physicochemical properties of this compound be resolved?
Methodological Answer:
- Systematic Review: Cross-reference primary literature to identify variables (e.g., purity, analytical methods) causing discrepancies. Use databases like PubChem or Reaxys for metadata .
- Controlled Replication: Reproduce synthesis and characterization under standardized conditions (e.g., NMR in deuterated solvents, HPLC with validated columns) .
- Data Validation: Apply statistical tools (e.g., ANOVA) to assess inter-study variability in melting points or solubility data .
Basic Question: What engineering controls are critical for safe this compound use?
Methodological Answer:
- Ventilation: Install fume hoods with face velocities ≥0.5 m/s to capture airborne particles .
- Dust Suppression: Use solvent-wet milling or closed-loop systems to prevent aerosolization during solid handling .
- Emergency Protocols: Equip labs with CO₂ fire extinguishers and eyewash stations accessible within 10 seconds .
Advanced Question: How to assess nitrosamine contamination risks in this compound APIs?
Methodological Answer:
- Supplier Audits: Use EMA-compliant questionnaires to evaluate raw material sourcing and process controls at supplier facilities .
- Analytical Screening: Perform GC-MS/MS analysis with limits of detection ≤1 ppm for nitrosamine derivatives (e.g., NDMA) .
- Process Validation: Spiking studies with nitrosamine precursors (e.g., secondary amines) to identify critical control points .
Basic Question: What are the recommended disposal methods for this compound waste?
Methodological Answer:
- Containment: Collect waste in UN-certified, chemically resistant containers labeled "Hazardous Azetidine Derivative" .
- Neutralization: Treat aqueous waste with dilute HCl (pH <3) to protonate the amine, reducing volatility .
- Regulatory Compliance: Follow EPA or local guidelines for incineration via licensed hazardous waste facilities .
Advanced Question: What strategies stabilize this compound in long-term storage for kinetic studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.